

An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *2-Chloro-N-methoxy-N-methylisonicotinamide*

CAS No.: 250263-39-9

Cat. No.: B1357048

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CAS Number: 488149-34-4

This guide provides a comprehensive technical overview of **2-Chloro-N-methoxy-N-methylisonicotinamide**, a versatile building block in modern organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, applications, and safe handling.

Introduction: A Versatile Weinreb Amide Building Block

2-Chloro-N-methoxy-N-methylisonicotinamide, also known as a Weinreb amide of 2-chloronicotinic acid, is a key intermediate in the synthesis of complex organic molecules. Its structure combines the reactivity of a Weinreb amide with the versatile substitution pattern of a pyridine ring, making it a valuable tool for medicinal chemists. Organic building blocks like this are fundamental components for the modular synthesis of drug candidates.[1] The presence of the chloro and methoxy groups offers unique electronic properties and potential interaction points within biological targets, a common strategy in drug discovery to optimize ligand-protein interactions.[2]

The Weinreb amide functionality is particularly significant. It allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is due to the formation of a stable chelated intermediate. This stability and predictable reactivity make **2-Chloro-N-methoxy-N-methylisonicotinamide** a reliable acylating agent in the synthesis of various pharmaceutical ingredients.

Molecular Structure and Properties:

Property	Value	Source
CAS Number	488149-34-4	[2]
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂	[2]
Molecular Weight	200.6 g/mol	
Appearance	Expected to be a solid	
Solubility	Soluble in common organic solvents	

Synthesis and Mechanism

The synthesis of **2-Chloro-N-methoxy-N-methylisonicotinamide** typically proceeds from 2-chloronicotinic acid. The general strategy involves the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.

Proposed Synthesis Protocol

This protocol is a representative method based on the well-established synthesis of Weinreb amides from carboxylic acids and the preparation of related 2-chloronicotinamides.[3][4]

Step 1: Activation of 2-Chloronicotinic Acid

2-Chloronicotinic acid is converted to its more reactive acid chloride derivative. This is a common transformation in organic synthesis to facilitate nucleophilic acyl substitution.

- Reagents: 2-Chloronicotinic acid, oxalyl chloride or thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure:
 - To a stirred solution of 2-chloronicotinic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.
 - Slowly add oxalyl chloride or thionyl chloride dropwise at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
 - The solvent and excess reagent are removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used immediately in the next step.

Causality: The use of oxalyl chloride or thionyl chloride provides a reliable method for converting the carboxylic acid to the highly electrophilic acid chloride. DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active acylating species.

Step 2: Formation of the Weinreb Amide

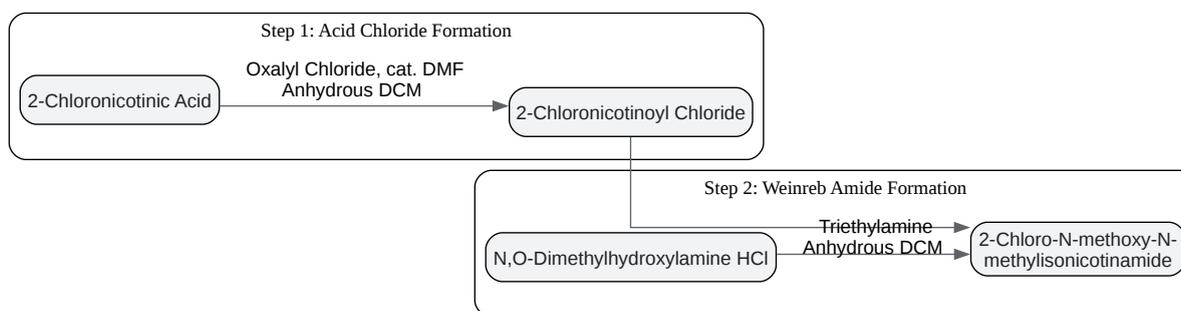
The 2-chloronicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

- Reagents: 2-Chloronicotinoyl chloride, N,O-dimethylhydroxylamine hydrochloride, and a non-nucleophilic base such as triethylamine or pyridine.
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Procedure:
 - Dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and cool to 0 °C.
 - Add the base (e.g., triethylamine) dropwise to the solution to liberate the free amine.
 - Slowly add a solution of the crude 2-chloronicotinoyl chloride in anhydrous DCM to the reaction mixture at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford **2-Chloro-N-methoxy-N-methylisonicotinamide**.

Causality: The base is essential to neutralize the hydrochloric acid generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride, allowing the free amine to act as a nucleophile.

Reaction Workflow



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Caption: Synthesis of **2-Chloro-N-methoxy-N-methylisonicotinamide**.

Applications in Synthesis

The primary application of **2-Chloro-N-methoxy-N-methylisonicotinamide** lies in its role as a precursor to ketones, which are themselves versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).^{[5][6]}

Ketone Synthesis via Grignard and Organolithium

Reagents

The Weinreb amide moiety allows for the clean and high-yield synthesis of ketones upon reaction with organometallic reagents.

- Reaction: **2-Chloro-N-methoxy-N-methylisonicotinamide** + R-MgX or R-Li → 2-Chloro-4-(acyl)pyridine
- Mechanism: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide to form a stable tetrahedral intermediate, which is chelated by the methoxy group. This intermediate does not collapse to form the ketone until acidic workup. This prevents the common over-addition of the organometallic reagent.

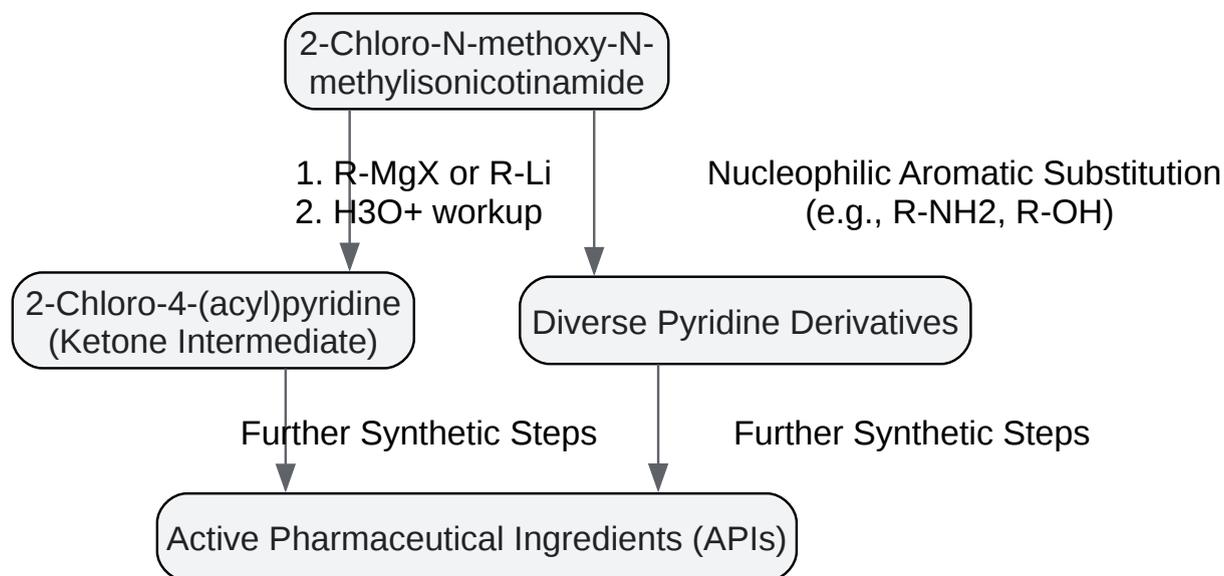
Role as a Building Block in Medicinal Chemistry

As a bifunctional molecule, **2-Chloro-N-methoxy-N-methylisonicotinamide** offers two key points for molecular elaboration:

- The Weinreb Amide: As described, this functional group provides a reliable route to a wide array of ketones.
- The 2-Chloro-Pyridine Ring: The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution (S_NA_r), allowing for the introduction of diverse substituents at the 2-position of the pyridine ring.

This dual reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.^{[1][7]}

Application Workflow



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Caption: Synthetic utility of the target molecule.

Analytical Methods

The characterization and purity assessment of **2-Chloro-N-methoxy-N-methylisonicotinamide** can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the pyridine ring protons, the N-methyl protons, and the O-methyl protons.
- ^{13}C NMR: Will show distinct signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methyl carbons.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight and assessing the purity of the compound. A reverse-phase HPLC method coupled with a mass spectrometer is typically employed.[10][11][12]

- Column: A C18 column is generally suitable.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
- Detection: Mass spectrometry (e.g., ESI+) will show the protonated molecular ion $[M+H]^+$.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups. A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1680 cm^{-1} .

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **2-Chloro-N-methoxy-N-methylisonicotinamide** is not readily available, the following precautions are based on data for structurally similar compounds and general laboratory safety principles.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Personal Protective Equipment (PPE)

- Eye Protection: Safety glasses or goggles are mandatory.[\[15\]](#)
- Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[\[15\]](#)
- Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[\[15\]](#)
- Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If dusts or aerosols are generated, a respirator may be required.[\[16\]](#)[\[17\]](#)

Handling and Storage

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[13\]](#)

First Aid Measures

- In case of skin contact: Immediately wash with soap and plenty of water.
- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Move the person into fresh air.
- If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

2-Chloro-N-methoxy-N-methylisonicotinamide is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its Weinreb amide functionality provides a controlled and efficient route to ketones, while the substituted pyridine core offers opportunities for further molecular diversification. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the development of novel therapeutic agents.

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- [To cite this document: BenchChem. \[An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1357048#2-chloro-n-methoxy-n-methylisonicotinamide-cas-number\]](#)

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